molecular formula C9H14N2O B13314689 2-Butoxypyridin-3-amine

2-Butoxypyridin-3-amine

Cat. No.: B13314689
M. Wt: 166.22 g/mol
InChI Key: JLIURULNGAFQQJ-UHFFFAOYSA-N
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Description

2-Butoxypyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxypyridin-3-amine can be achieved through several methodsThis reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Butoxypyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxypyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Aminopyridine
  • 3-Aminopyridine
  • 2-Butoxypyridine

Comparison: Compared to similar compounds, 2-Butoxypyridin-3-amine is unique due to the presence of both an amine and a butoxy group on the pyridine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the butoxy group increases the compound’s lipophilicity, which can improve its bioavailability and interaction with biological membranes .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-butoxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7,10H2,1H3

InChI Key

JLIURULNGAFQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=N1)N

Origin of Product

United States

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